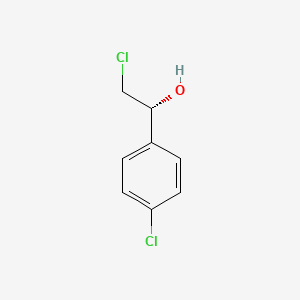

(1R)-2-chloro-1-(4-chlorophenyl)ethanol

Descripción

Overview of Chiral Alcohols as Versatile Building Blocks

Chiral alcohols are indispensable tools in asymmetric synthesis, serving as foundational starting materials for a multitude of single-stereoisomer drugs and other high-value chemical products. sigmaaldrich.com Their utility lies in their ability to be converted into other functional groups such as esters, ethers, amines, and alkyl chains with retention or inversion of the stereocenter, making them highly versatile chiral synthons. acs.org The production of single enantiomers has become a critical focus in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects. nih.gov Biocatalytic processes, which often employ enzymes to produce chiral alcohols, are particularly valued for their high selectivity and environmentally friendly reaction conditions. nih.govresearchgate.net

The Structural and Stereochemical Importance of (1R)-2-chloro-1-(4-chlorophenyl)ethanol within β-Chloro Alcohol Chemistry

(1R)-2-chloro-1-(4-chlorophenyl)ethanol is a specific enantiomer of a β-chloro alcohol. Its structure features a phenyl group substituted with a chlorine atom at the para position, attached to a stereogenic carbon that bears a hydroxyl group. An adjacent carbon atom is bonded to a chlorine atom. The "(1R)" designation specifies the absolute configuration at the chiral center, defining the precise spatial orientation of the substituents.

This specific stereochemical arrangement is of significant interest to synthetic chemists. Halohydrins like this compound are valuable precursors for the synthesis of epoxides through intramolecular Williamson ether synthesis. The resulting chiral epoxides are themselves powerful intermediates for creating vicinal amino alcohols and other complex structures. The presence of the 4-chlorophenyl group also influences the molecule's reactivity and provides a site for further synthetic modifications, such as cross-coupling reactions. Analogous compounds, such as (R)-2-chloro-1-(m-chlorophenyl)ethanol, are known precursors to key intermediates for important drug classes like β3-adrenergic receptor agonists. researchgate.net Similarly, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol serves as a key intermediate in the synthesis of the antifungal agent luliconazole, highlighting the role of this structural motif in medicinal chemistry. google.com

Table 1: Physicochemical Properties of 2-chloro-1-(4-chlorophenyl)ethanol (B1345576)

| Property | Value |

|---|---|

| CAS Number | 6378-66-1 |

| Molecular Formula | C₈H₈Cl₂O |

Data sourced from public chemical databases. chemicalbook.com

Research Landscape and Scholarly Focus on Enantiopure Halohydrins

The synthesis of enantiomerically pure halohydrins is a major focus of current chemical research, driven by their utility as chiral building blocks. researchgate.netrsc.org A significant challenge lies in controlling the stereochemistry during synthesis. Researchers have developed several sophisticated methods to achieve high levels of enantioselectivity.

One prominent strategy is the asymmetric reduction of the corresponding α-haloketones. rsc.org This can be accomplished using chiral catalysts, often based on transition metals like iridium, which can achieve high yields and excellent enantioselectivities (up to 99% enantiomeric excess, or ee). rsc.orgrsc.org

Biocatalysis represents another powerful and increasingly popular approach. researchgate.netgoogle.com This "green chemistry" method uses enzymes, such as ketoreductases or halohydrin dehalogenases, or whole microbial cells to catalyze the stereoselective reduction of prochiral ketones. nih.govresearchgate.net These biological systems often operate under mild conditions and can produce the desired enantiomer with very high purity. researchgate.netgoogle.com For instance, the asymmetric reduction of m-chlorophenacyl chloride using a genetically engineered E. coli strain yielded (R)-2-chloro-1-(3-chlorophenyl)ethanol with over 99.9% ee. researchgate.net

Dynamic kinetic resolution (DKR) is a particularly efficient strategy that combines the kinetic resolution of a racemate by an enzyme with the simultaneous, in-situ racemization of the slower-reacting enantiomer. encyclopedia.pub This allows for the theoretical conversion of 100% of the starting racemic mixture into a single, desired enantiomer. encyclopedia.pub

Table 2: Selected Modern Synthetic Methods for Enantiopure Halohydrins

| Method | Substrate | Catalyst/Enzyme | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | α-Halogenated Ketones | Iridium/f-phamidol complex | High yields (up to 99%), excellent enantioselectivities (up to 99% ee). rsc.org |

| Biocatalytic Reduction | 2-chloro-1-(2,4-Dichlorophenyl) ethyl ketone | Carbonyl Reductase & Coenzyme | Green, economical method for producing key pharmaceutical intermediates. google.com |

| Biocatalytic Cascade | Alkenes | Styrene Monooxygenase & Halohydrin Dehalogenase | One-pot synthesis providing stereo- and regioselective access to valuable compounds. researchgate.net |

This intense research focus underscores the critical importance of enantiopure halohydrins, including (1R)-2-chloro-1-(4-chlorophenyl)ethanol, as they provide access to a wide range of complex, stereochemically defined molecules essential for advancements in medicine and materials science.

Structure

3D Structure

Propiedades

IUPAC Name |

(1R)-2-chloro-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVSIWSINRIEKZ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501254776 | |

| Record name | (αR)-4-Chloro-α-(chloromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178460-80-5 | |

| Record name | (αR)-4-Chloro-α-(chloromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178460-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-4-Chloro-α-(chloromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Enantioselective Synthesis of 1r 2 Chloro 1 4 Chlorophenyl Ethanol

Asymmetric Reduction Strategies

Asymmetric reduction of the prochiral ketone, 2-chloro-1-(4-chlorophenyl)ethanone, is the most direct and widely explored route to (1R)-2-chloro-1-(4-chlorophenyl)ethanol. This transformation can be achieved with high efficiency and enantioselectivity using various catalytic systems.

Biocatalytic Approaches via Carbonyl Reduction

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral alcohols. frontiersin.org Enzymes, particularly ketoreductases and alcohol dehydrogenases, offer exceptional selectivity under mild reaction conditions. nih.gov

Ketoreductases (KREDs) are widely employed in the asymmetric reduction of ketones, demonstrating high catalytic efficiency and stereoselectivity. rsc.orgjiangnan.edu.cn Several studies have focused on the use of KREDs for the synthesis of enantiopure 2-halo-1-arylethanols. For instance, a ketoreductase from Scheffersomyces stipitis (SsCR) has been identified to catalyze the asymmetric hydrogenation of various aromatic ketones, including analogs of 2-chloro-1-(4-chlorophenyl)ethanone, with excellent enantioselectivity (99.9% ee). researchgate.netscinapse.io The biocatalytic reduction of prochiral ketones is a highly attractive method for producing enantiopure secondary alcohols due to the remarkable chemo-, regio-, and stereoselectivity of these enzymes. nih.gov

| Enzyme | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

| Scheffersomyces stipitis CR (SsCR) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R) | 99.9% | 88.2% | researchgate.net |

| ChKRED20 | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S) | 99% | 95% (isolated) | rsc.org |

| KRED-02 | α-amido-β-keto ester | cis-(2S,3R) | >99% | - | frontiersin.org |

| KRED-10 | α-amido-β-keto ester | trans-(2R,3R) | >99% | - | frontiersin.org |

Alcohol dehydrogenases (ADHs) are another class of enzymes pivotal to the stereoselective synthesis of chiral alcohols from their corresponding ketones. tudelft.nlnih.gov These enzymes, often termed carbonyl reductases, are natural redox catalysts capable of reducing a wide array of carbonyl compounds. tudelft.nl The catalytic mechanism involves the transfer of a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl carbon. jiangnan.edu.cntudelft.nl Engineered alcohol dehydrogenases have shown significant promise in this field. For example, a mutant of Lactobacillus kefir alcohol dehydrogenase (LkADH) was developed for the synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, achieving high stereoselectivity (99% ee). researchgate.net Similarly, secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) mutants have been utilized for the asymmetric reduction of 2-haloacetophenones, yielding optically active halohydrins with high enantioselectivities. nih.gov

| Enzyme | Substrate | Product Configuration | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| LkADH-D18 (mutant) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R) | 99% | - | researchgate.net |

| TeSADH (mutant ΔP84/A85G) | 2-haloacetophenones | (S) | High | High | nih.gov |

| TeSADH (mutant P84S/A85G) | 2-chloro-4′-chloroacetophenone | (R) | High | High | nih.gov |

| ADH A | 2-chloro-1-(2,4-dichlorophenyl)ethanone | - | - | 74% | researchgate.net |

| ADH T | 2-chloro-1-(2,4-dichlorophenyl)ethanone | - | - | >99% | researchgate.net |

The use of whole microbial cells as biocatalysts offers several advantages, including the in-situ regeneration of cofactors, which simplifies the process and reduces costs. researchgate.net Various microorganisms have been screened for their ability to reduce precursors of (1R)-2-chloro-1-(4-chlorophenyl)ethanol. For example, resting cells of Candida ontarioensis have been successfully used for the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone, a close analog, to the corresponding (R)-alcohol with excellent enantiomeric excess (99.9%) and yield (99.0%). researchgate.net Permeabilization of these cells with cetyltrimethylammonium bromide further enhanced the catalytic activity. researchgate.net Other microorganisms, such as Geotrichum candidum, have also been employed for the synthesis of (R)-2-chloro-1-(m-chlorophenyl)ethanol, achieving 98% ee and a 94% yield. researchgate.net

| Microorganism | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Candida ontarioensis (resting cells) | 2-chloro-1-(3-chlorophenyl)ethanone | (R)-2-chloro-1-(3-chlorophenyl)ethanol | 99.9% | 99.0% | researchgate.net |

| Candida ontarioensis (permeabilized cells) | 2-chloro-1-(3-chlorophenyl)ethanone | (R)-2-chloro-1-(3-chlorophenyl)ethanol | 99.9% | 97.5% | researchgate.net |

| Geotrichum candidum | 2-chloro-1-(m-chlorophenyl)ethanone | (R)-2-chloro-1-(m-chlorophenyl)ethanol | 98% | 94% | researchgate.net |

| Acinetobacter sp. ZJPH1806 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99.9% | 83.2% | researchgate.net |

| Lactobacillus curvatus | 1-(2-chlorophenyl)ethanone | (S)-1-(2-chlorophenyl)ethanol | >99% | High | researchgate.net |

Protein engineering plays a crucial role in tailoring biocatalysts to meet the demands of industrial applications, including enhancing their activity, stability, and stereoselectivity. nih.gov Directed evolution and site-directed mutagenesis are powerful tools to create enzyme variants with desired properties. In the context of synthesizing (1R)-2-chloro-1-(4-chlorophenyl)ethanol and its analogs, engineering of ketoreductases and alcohol dehydrogenases has led to significant improvements. For example, iterative saturation mutagenesis of an alcohol dehydrogenase from Lactobacillus kefir resulted in a mutant with reversed stereoselectivity and increased activity for the synthesis of an (R)-chlorohydrin. researchgate.net Similarly, error-prone PCR has been used to generate variants of a ketoreductase with significantly increased activity for the reduction of a fluorinated precursor. rsc.org The origins of stereoselectivity in these evolved enzymes are often elucidated through a combination of experimental studies and molecular dynamics simulations. nih.gov

Chiral Catalyst-Mediated Asymmetric Hydrogenation and Transfer Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation represent highly efficient and atom-economical methods for the synthesis of chiral alcohols. nih.govokayama-u.ac.jp These reactions typically employ chiral ligands to induce enantioselectivity.

Ruthenium complexes bearing chiral diphosphine and diamine ligands have been extensively studied for the asymmetric hydrogenation of ketones. nih.govmdpi.comresearchgate.net These catalysts can achieve high activity and enantioselectivity under mild conditions. For instance, Ru(OTf)(S,S)-TsDpen has been shown to effectively catalyze the asymmetric hydrogenation of α-chloro ketones, yielding the corresponding R-alcohols with high enantiomeric excess. nih.gov

Iridium complexes have also emerged as powerful catalysts for asymmetric hydrogenation. rsc.org Notably, MsDPEN–Cp*Ir complexes have demonstrated high efficiency in the hydrogenation of aromatic heterocyclic ketones. nih.gov

Asymmetric transfer hydrogenation offers an alternative to using molecular hydrogen, often employing isopropanol (B130326) or formic acid as the hydrogen source. This method can also be catalyzed by metalloenzymes, combining the advantages of metal catalysis and enzymatic stereocontrol. nih.gov

| Catalyst | Substrate Type | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Ru(OTf)(S,S)-TsDpen | α-chloroacetophenone | R | 96% | nih.gov |

| MsDPEN–Cp*Ir complex | 4-chromanone | - | 99% | nih.gov |

| SKP–Rh complex | 2-substituted dehydromorpholines | - | up to 99% | nih.gov |

| Ir-SpiroPAP (R)-1d | racemic α-substituted lactones | - | up to 95% | rsc.org |

| Chiral Boranes | Hydrazones | - | 75-93% | nih.gov |

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective reduction of prochiral ketones. mdpi.com This technique typically employs a ruthenium(II) complex with a chiral ligand and a hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture. The mechanism often involves a metal-ligand bifunctional catalysis, where both the metal center and the ligand participate in the hydrogen transfer step, leading to high levels of stereocontrol.

A variety of chiral ligands have been developed for Ru-catalyzed ATH, with N-tosylated diamines, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), being particularly effective. semanticscholar.org The reaction conditions, including the choice of catalyst, hydrogen source, and solvent, can be optimized to achieve high yields and enantiomeric excesses (e.e.). For the reduction of chloro-substituted acetophenones, these methods have demonstrated excellent enantioselectivities. For instance, the ATH of 4'-chloroacetophenone (B41964) using plant-based biocatalysts has been shown to produce the corresponding alcohol with up to 98% e.e. and 80% yield. nih.gov Furthermore, the ATH of 2-chloro-1-phenylethanone has been reported to yield the product with 97% e.e. and 95% yield. sci-hub.box

Table 1: Examples of Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Substituted Ketones

| Substrate | Catalyst System | Hydrogen Donor | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| 4'-Chloroacetophenone | Plant Tissue | Not Specified | 80 | 98 |

| 2-Chloro-1-phenylethanone | Ru-TsDPEN | Not Specified | 95 | 97 |

| p-Fluoroacetophenone | PEG-supported Ru catalyst | HCOOH/NEt₃ | >99 | 99 |

| p-Chloroacetophenone | PEG-supported Ru catalyst | HCOOH/NEt₃ | >99 | 97 |

Borane (B79455) and Other Metal-Complex Mediated Asymmetric Reductions

The asymmetric reduction of prochiral ketones using borane reagents, catalyzed by chiral oxazaborolidines, is a well-established and highly effective method known as the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.org This reaction is praised for its predictability, broad substrate scope, and the high levels of enantioselectivity it typically achieves, often exceeding 95% e.e. alfa-chemistry.com The catalyst is generally formed in situ from a chiral amino alcohol and a borane source. researchgate.net

This methodology has been successfully applied to the reduction of various ketones, including those with halogen substituents. For the reduction of aryl chloromethyl ketones, the use of a chiral lactam alcohol and borane has been shown to afford the corresponding (S)-2-chloro-1-phenylethanol with excellent enantioselectivity (91–98% e.e.). nih.govmdpi.com The stereochemical outcome of the CBS reduction is predictable based on the transition state model, where the ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric interactions, directing the hydride delivery from the borane to a specific face of the carbonyl group. organic-chemistry.org

In addition to borane-based systems, other metal complexes have been utilized for the asymmetric reduction of ketones. For instance, iridium-catalyzed asymmetric hydrogenation of α-halogenated ketones has been developed for the synthesis of chiral cis-vicinal halohydrins with high yields and excellent diastereoselectivities and enantioselectivities. rsc.org

Table 2: Examples of Borane-Mediated Asymmetric Reduction of Ketones

| Substrate | Catalyst/Reagent | Yield (%) | e.e. (%) |

|---|---|---|---|

| Aryl chloromethyl ketone | Chiral lactam alcohol / BH₃ | High | 91-98 |

| 2-Chloro-1-(2,4-difluorophenyl)ethanone | CBS catalyst | High | 94-99 |

| Various α-halogenated ketones | Ir/f-phamidol | up to 99 | up to 99 |

Organocatalytic Methods for Stereoselective Construction

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has become a major pillar of modern synthetic chemistry. researchgate.net However, the direct enantioselective reduction of prochiral ketones to chiral alcohols using organocatalysts remains a challenging area. While significant progress has been made in the organocatalytic asymmetric reduction of certain classes of ketones, the direct application to substrates like 2-chloro-1-(4-chlorophenyl)ethanone is not as extensively documented as metal-catalyzed methods.

Instead, organocatalytic strategies often focus on the stereoselective construction of chiral centers adjacent to a carbonyl group through other means, such as α-functionalization reactions. For example, the enantioselective α-halogenation of carbonyl compounds using chiral amine catalysts has been well-developed. rsc.org These methods allow for the introduction of a halogen atom at the α-position with high stereocontrol, creating a chiral α-haloketone. While this is not a direct reduction to the alcohol, it is a key stereoselective construction that can be followed by a subsequent reduction step to afford the desired chiral halohydrin. For instance, chiral amine catalysts have been used for the enantioselective decarboxylative chlorination of β-keto acids to produce α-chloro-α-fluoro ketones with up to 90% e.e. researchgate.net Similarly, the direct and asymmetric α-fluorination of cyclic ketones has been achieved with high enantioselectivity using primary amine functionalized Cinchona alkaloids. nih.gov

Chemoenzymatic Synthetic Pathways

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to afford enantiomerically pure compounds. For the synthesis of (1R)-2-chloro-1-(4-chlorophenyl)ethanol, kinetic resolution methodologies are particularly prominent.

Kinetic Resolution Methodologies

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for the separation of the two enantiomers.

Lipases are a class of enzymes that catalyze the hydrolysis of esters and are widely used in the kinetic resolution of racemic alcohols and their corresponding esters due to their broad substrate specificity and high enantioselectivity. jocpr.com In a typical hydrolytic kinetic resolution, a racemic ester is treated with a lipase (B570770) in an aqueous medium. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding alcohol, leaving the unreacted ester enantiomer enriched.

This methodology has been successfully applied to the resolution of various racemic secondary alcohols. For example, lipase B from Candida antarctica (CAL-B) is a commonly used and highly effective catalyst for these transformations. mdpi.com The resolution of racemic 2-chloro-1-phenylethanol (B167369) has been achieved with high enantiomeric purity using immobilized lipase from Pseudomonas cepacia. researchgate.net The efficiency of the resolution is often quantified by the enantiomeric ratio (E), with high E values indicating excellent selectivity.

Table 3: Examples of Lipase-Catalyzed Kinetic Resolution

| Substrate | Enzyme | Acyl Donor/Solvent | Conversion (%) | Product e.e. (%) |

|---|---|---|---|---|

| Racemic 1-(2-furyl)ethanol | Candida antarctica Lipase B | Vinyl acetate (B1210297) | ~47 | High |

| Racemic 2-chloro-1-phenylethanol | Immobilized Pseudomonas cepacia Lipase | Not Specified | 40 | 94 |

| Racemic 2-arylchroman-4-ols | Pseudomonas fluorescens Lipase AK | Vinyl acetate | ~50 | >99 |

Oxidative kinetic resolution is another powerful strategy for the deracemization of racemic alcohols. In this approach, one enantiomer of the racemic alcohol is selectively oxidized to the corresponding ketone, leaving the unreacted alcohol enantiomer in high enantiomeric purity. This method can be particularly advantageous as it can theoretically achieve a 100% yield of the desired enantiomer if coupled with an in situ racemization of the unwanted enantiomer (dynamic kinetic resolution).

Ruthenium complexes, often in combination with a chiral ligand, have been shown to be effective catalysts for the oxidative kinetic resolution of racemic secondary alcohols. nih.gov For instance, a catalytic amount of a chiral ruthenium complex can be used with a mild oxidant, such as acetone (B3395972) acting as a hydrogen acceptor, to effectively resolve a variety of secondary alcohols with high enantioselectivity. nih.gov This approach has been successfully applied to the kinetic resolution of 1-indanol, achieving high yield and enantioselectivity. nih.gov Biocatalytic approaches have also been developed for the oxidative kinetic resolution of halohydrins.

Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformation (DYKAT)

Dynamic kinetic resolution (DKR) is a powerful strategy for the efficient conversion of a racemic mixture into a single, enantiomerically pure product. chemsoc.org.cnchinesechemsoc.org This technique overcomes the inherent 50% yield limitation of traditional kinetic resolution by integrating an in-situ racemization of the less reactive enantiomer. mdpi.com In the context of synthesizing (1R)-2-chloro-1-(4-chlorophenyl)ethanol, DKR typically involves the concurrent action of two distinct catalysts: an enzyme that selectively acylates one enantiomer of the alcohol and a metal complex that continuously racemizes the unreacted enantiomer. mdpi.com This concurrent process funnels the entire racemic starting material into a single desired enantiomeric product, theoretically achieving up to 100% yield. mdpi.com

Enzyme-Catalyzed DKR Coupled with Racemization Catalysts

The biocatalytic component of the DKR system is crucial for establishing stereoselectivity. Lipases are widely employed for this purpose due to their ability to catalyze the enantioselective acylation of alcohols in organic solvents. mdpi.com For the synthesis of chiral β-chloroalcohols, immobilized lipases such as Candida antarctica lipase B (CAL-B), commercially known as Novozym® 435, and lipase from Pseudomonas cepacia have proven effective. organic-chemistry.org

In this process, the enzyme preferentially acylates the (R)-enantiomer of the racemic 2-chloro-1-(4-chlorophenyl)ethanol (B1345576), converting it into the corresponding (R)-ester. The choice of acyl donor is also critical for reaction efficiency. Activated esters, such as p-chlorophenyl acetate or isopropenyl acetate, are often used to ensure the acylation step is irreversible and proceeds at a suitable rate. mdpi.comorganic-chemistry.org The compatibility between the lipase and the racemization catalyst is a key challenge, as both must function optimally under the same reaction conditions without mutual deactivation. nih.gov

Ruthenium-Catalyzed Racemization in DKR Systems

The success of a DKR process hinges on an efficient racemization catalyst that can rapidly interconvert the alcohol enantiomers. Ruthenium complexes have emerged as the most effective and versatile catalysts for this transformation, demonstrating high activity and compatibility with enzymatic systems. nih.govnih.gov

Specifically, half-sandwich ruthenium complexes, such as those bearing pentaphenylcyclopentadienyl or p-cymene (B1678584) ligands, are excellent catalysts for the racemization of a wide range of secondary alcohols, including aromatic β-chloroalcohols. organic-chemistry.orgnih.gov These catalysts operate via a dehydrogenation-hydrogenation mechanism, temporarily oxidizing the alcohol to the corresponding achiral ketone, which then undergoes non-selective reduction back to the racemic alcohol. This process ensures that the slower-reacting (S)-enantiomer, which is not acylated by the lipase, is continuously converted back into the reactive (R)-enantiomer. nih.gov The combination of a highly selective enzyme and a fast-acting ruthenium racemization catalyst enables the transformation of the entire racemic alcohol into a single enantiomerically pure ester with high yields and excellent enantiomeric excess (ee). organic-chemistry.org

| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1-Phenylethanol | Pentaphenylcyclopentadienyl Ru Complex | Novozym® 435 | Isopropenyl Acetate | >96 | 99 |

| 1-(1-Naphthyl)ethanol | Pentaphenylcyclopentadienyl Ru Complex | Novozym® 435 | Isopropenyl Acetate | >96 | 99 |

| Generic Allylic Alcohols | (p-cymene)-ruthenium(II) hydride | Pseudomonas cepacia lipase | p-Chlorophenyl Acetate | 81-88 | >99 |

Data derived from studies on representative secondary alcohols showcasing the efficacy of the combined catalyst system. mdpi.comorganic-chemistry.org

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based methods provide a powerful alternative for asymmetric synthesis. researchgate.net In this strategy, a prochiral precursor is covalently bonded to a single-enantiomer chiral auxiliary. sigmaaldrich.com The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and ideally recycled. sigmaaldrich.com Common auxiliaries include Evans' oxazolidinones and derivatives of readily available natural products like amino acids. researchgate.net

For the synthesis of (1R)-2-chloro-1-(4-chlorophenyl)ethanol, this approach would typically involve the asymmetric reduction of the prochiral ketone, 2-chloro-1-(4-chlorophenyl)ethanone. While specific examples using traditional cleavable auxiliaries for this exact target are not prominent in recent literature, a conceptually related industrial method has been developed for the analogous compound, chiral 2-chloro-1-(2,4-dichlorophenyl)ethanol. This process utilizes a chiral catalyst system formed in-situ from a borane complex and a chiral diphenylprolinol. google.com The chiral diphenylprolinol acts as a chiral ligand or reagent, controlling the facial selectivity of the borane-mediated reduction of the ketone, leading to the desired chiral alcohol with high optical and chemical purity. This method highlights the use of a stoichiometric or catalytic chiral molecule to induce enantioselectivity, a core principle of auxiliary-based synthesis, and is designed for stable, reproducible, and large-scale production. google.com

Green Chemistry and Sustainable Synthesis Considerations

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign. Green chemistry principles, such as the use of safer solvents and maximizing atom economy, are increasingly integrated into the synthesis of chiral compounds like (1R)-2-chloro-1-(4-chlorophenyl)ethanol.

Solvent-Free or Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Biocatalytic methods are particularly well-suited to this goal as they often operate in aqueous media under mild conditions. The synthesis of chiral chlorophenyl ethanols can be achieved via the asymmetric reduction of the corresponding prochiral ketones using ketoreductase (KRED) enzymes. nih.gov

These enzymatic reductions are typically performed in aqueous buffer systems, sometimes with a minimal amount of a water-miscible co-solvent to aid substrate solubility. researchgate.net For instance, ketoreductases from organisms such as Hansenula polymorpha have been cloned and expressed in host systems like E. coli. nih.gov These whole-cell biocatalysts can be used directly in an aqueous fermentation medium containing glucose, which not only serves as a carbon source for the cells but also drives the regeneration of the necessary NADPH cofactor. This integrated system allows for the efficient and highly selective reduction of the ketone to the desired (S)- or (R)-alcohol in an environmentally friendly manner, achieving high yields and nearly perfect enantiomeric excess (e.g., 89% yield and 100% ee for a similar substrate). nih.gov

Atom Economy and Process Efficiency

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. Enantioconvergent transformations, such as DKR, represent a significant advance in process efficiency over classical resolution methods. chinesechemsoc.org

Advanced Analytical Techniques for Stereochemical Characterization of 1r 2 Chloro 1 4 Chlorophenyl Ethanol

Chromatographic Methods for Enantiomeric Purity Determination

Chromatographic techniques are the cornerstone for assessing the enantiomeric purity, or enantiomeric excess (e.e.), of chiral compounds. By employing a chiral environment, typically within the stationary phase, the transient formation of diastereomeric complexes allows for the separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the enantioseparation of chiral alcohols and their derivatives. csfarmacie.cz The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation. bgb-analytik.com For a compound like (1R)-2-chloro-1-(4-chlorophenyl)ethanol, polysaccharide-based and cyclodextrin-based CSPs are particularly effective.

Polysaccharide-derived CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are renowned for their broad applicability. bgb-analytik.comnih.gov Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with the carbamate (B1207046) groups on the polysaccharide backbone. The aromatic chlorophenyl group and the hydroxyl group of the analyte are key interaction sites.

Cyclodextrin-based CSPs offer another powerful tool for enantioseparation. nih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. nih.gov Enantiomeric recognition occurs primarily through the inclusion of the analyte's chlorophenyl group into the cyclodextrin (B1172386) cavity, supplemented by hydrogen bonding interactions between the analyte's hydroxyl group and the hydroxyls on the rim of the cyclodextrin. semanticscholar.org

The choice of mobile phase is critical for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol) are common. In reversed-phase mode, aqueous buffers mixed with acetonitrile (B52724) or methanol (B129727) are used. researchgate.net The resolution of enantiomers can be fine-tuned by adjusting the mobile phase composition, flow rate, and column temperature.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Condition A (Polysaccharide CSP) | Condition B (Cyclodextrin CSP) |

|---|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) | 4-chlorophenylcarbamate-β-cyclodextrin |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 220 nm | UV at 220 nm |

| Expected Elution Order | (1S)-enantiomer then (1R)-enantiomer | (1R)-enantiomer then (1S)-enantiomer |

Note: The data in this table is illustrative and represents typical starting conditions for method development based on the separation of structurally similar compounds.

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for the analysis of volatile and thermally stable chiral compounds. For alcohols like (1R)-2-chloro-1-(4-chlorophenyl)ethanol, derivatization may sometimes be employed to improve volatility and chromatographic performance, for instance, by converting the hydroxyl group to a silyl (B83357) ether or an ester.

The most common chiral stationary phases for GC are derivatized cyclodextrins dispersed in a polysiloxane matrix. gcms.cz These CSPs, packed into capillary columns, provide a chiral environment where enantiomers are separated based on differences in the stability of their inclusion complexes with the cyclodextrin. nih.gov The choice of the specific cyclodextrin derivative (e.g., substituted alpha-, beta-, or gamma-cyclodextrin) is crucial for achieving selectivity.

Table 2: Representative Chiral GC Conditions for Enantiomer Separation

| Parameter | Typical Conditions |

|---|---|

| Column | Capillary column with a derivatized β-cyclodextrin stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 120 °C, ramp at 2 °C/min to 180 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 270 °C |

Note: The data in this table is illustrative and represents typical conditions for the analysis of chiral aromatic alcohols.

Spectroscopic and Spectrometric Approaches for Absolute Configuration Elucidation

While chromatography separates enantiomers and determines their relative amounts, spectroscopic methods are required to assign the absolute configuration (R or S) of the chiral center.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation that can be adapted for the assignment of absolute configuration. Since enantiomers have identical NMR spectra in an achiral solvent, a chiral auxiliary is needed. This is typically achieved by reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers.

A widely used CDA for chiral alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its variants. Reaction of a non-racemic sample of 2-chloro-1-(4-chlorophenyl)ethanol (B1345576) with, for example, (R)-MTPA chloride would yield an (R,R)-diastereomeric ester. A separate reaction with (S)-MTPA chloride would yield an (R,S)-diastereomeric ester. These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra.

By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons near the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced based on established empirical models. For (1R)-2-chloro-1-(4-chlorophenyl)ethanol, the key protons to observe would be those of the chloromethyl group (-CH₂Cl) and the methine proton (-CHOH). According to the Mosher model, for the (R)-MTPA ester, the protons that lie on the same side of the MTPA plane as the phenyl group will be shielded (shifted upfield) compared to the (S)-MTPA ester. frontiersin.org

Optical activity, the rotation of the plane of plane-polarized light, is the defining physical characteristic of chiral substances. libretexts.org Polarimetry measures the angle and direction of this rotation. anton-paar.com Each enantiomer rotates light by an equal magnitude but in opposite directions. youtube.com The direction of rotation is denoted as dextrorotatory (+) or levorotatory (-).

The specific rotation, [α], is a standardized value that is a fundamental property of a chiral compound. It is calculated from the observed rotation (α) using the following formula:

[α]ᵀλ = α / (l × c)

where:

T is the temperature (usually 20 or 25 °C)

λ is the wavelength of light (typically the sodium D-line, 589 nm)

α is the observed rotation in degrees

l is the path length of the polarimeter cell in decimeters (dm)

c is the concentration of the sample in g/mL

Once the specific rotation of an enantiomerically pure sample of (1R)-2-chloro-1-(4-chlorophenyl)ethanol is known, polarimetry can be used to determine the enantiomeric purity of other samples. The enantiomeric excess (e.e.) can be calculated by comparing the specific rotation of a mixture to that of the pure enantiomer:

e.e. (%) = ([α]mixture / [α]pure enantiomer) × 100

A positive sign of rotation for the (1R)-enantiomer would confirm its identity as the dextrorotatory isomer, while a negative sign would indicate it is levorotatory.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide definitive information on the absolute configuration of chiral molecules in solution. wikipedia.orgmdpi.com

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. bruker.com A VCD spectrum provides a detailed fingerprint of a molecule's three-dimensional structure. wikipedia.org For a chiral alcohol, characteristic VCD signals can be observed for the O-H and C-O stretching modes, as well as C-H bending modes. The key to determining the absolute configuration is to compare the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for a known configuration (e.g., the R-configuration). nih.gov A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.

ECD is the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. nih.govencyclopedia.pub The chlorophenyl group in (1R)-2-chloro-1-(4-chlorophenyl)ethanol acts as a chromophore, making the molecule suitable for ECD analysis. The ECD spectrum is highly sensitive to the spatial arrangement of atoms around the chromophore. nih.gov Similar to VCD, the experimental ECD spectrum is compared with the theoretically calculated spectrum for an assumed absolute configuration. The congruence between the two confirms the assignment. nih.gov These computational-experimental approaches have become a powerful and reliable alternative to X-ray crystallography for determining the absolute configuration of molecules that are liquids or difficult to crystallize.

Mass Spectrometry for High-Resolution Analysis and Impurity Profiling

Mass spectrometry (MS) serves as a powerful analytical tool for the structural elucidation and purity assessment of chiral compounds such as (1R)-2-chloro-1-(4-chlorophenyl)ethanol. High-resolution mass spectrometry (HRMS) techniques, in particular, provide highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments, which is essential for definitive identification and for distinguishing the compound from closely related impurities.

High-Resolution Mass Analysis

When coupled with a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the analysis of (1R)-2-chloro-1-(4-chlorophenyl)ethanol typically begins with the generation of a protonated molecule, [M+H]⁺. Given the presence of two chlorine atoms in the molecule, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in distinct peaks for the different isotopic combinations.

High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) with exceptional accuracy (typically < 5 ppm). This allows for the calculation of the precise elemental formula. For instance, the monoisotopic mass of the protonated molecule can be unequivocally distinguished from other species with the same nominal mass but different elemental compositions.

Table 1: Predicted Isotopic Distribution for the [M+H]⁺ Ion of (1R)-2-chloro-1-(4-chlorophenyl)ethanol (C₈H₁₀Cl₂O)

| Isotopic Composition | Calculated Monoisotopic Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₈H₁₀³⁵Cl₂O | 192.0108 | 100.0 |

| C₈H₁₀³⁵Cl³⁷ClO | 194.0079 | 65.2 |

This interactive table displays the predicted isotopic pattern for the protonated molecule. The data is based on the natural abundance of chlorine isotopes.

Fragmentation Pattern and Structural Elucidation

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure by inducing fragmentation of the precursor ion and analyzing the resulting product ions. The fragmentation of the [M+H]⁺ ion of (1R)-2-chloro-1-(4-chlorophenyl)ethanol is expected to follow predictable pathways based on its chemical structure, which includes hydroxyl, chloro, and chlorophenyl functional groups.

Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O). libretexts.org Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is also a characteristic fragmentation route. libretexts.org The presence of the chlorine atoms and the aromatic ring influences the stability of the resulting fragment ions.

Table 2: Predicted Key Mass Fragments of Protonated (1R)-2-chloro-1-(4-chlorophenyl)ethanol

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 193 (C₈H₁₀³⁵Cl₂O + H)⁺ | [M+H-H₂O]⁺ | 175 | H₂O |

| 193 (C₈H₁₀³⁵Cl₂O + H)⁺ | [Cl-C₆H₄-CH]⁺ | 139 | CH₂ClOH |

| 193 (C₈H₁₀³⁵Cl₂O + H)⁺ | [CH₂Cl]⁺ | 49 | C₇H₆ClO |

This interactive table outlines the plausible fragmentation pathways for the target compound. The m/z values are based on the most abundant isotopes.

Impurity Profiling

The stereoselective synthesis or resolution of (1R)-2-chloro-1-(4-chlorophenyl)ethanol can result in various process-related impurities. These may include the opposite enantiomer, starting materials, reagents, and by-products from side reactions. Hyphenated techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for impurity profiling. semanticscholar.org

A validated, stability-indicating LC-MS/MS method can separate, identify, and quantify trace-level impurities. researcher.life Chiral chromatography, when coupled with MS, allows for the detection and quantification of the unwanted (1S)-enantiomer. lcms.cz High-resolution mass spectrometry is particularly valuable in this context, as it can help identify unknown impurities by providing their exact mass, from which an elemental formula can be deduced. nih.gov For genotoxic impurities, which must be controlled at parts-per-million (ppm) levels, highly sensitive MS techniques operating in modes like multiple reaction monitoring (MRM) are required. nih.govresearchgate.net

Table 3: Potential Impurities in the Synthesis of (1R)-2-chloro-1-(4-chlorophenyl)ethanol and their MS Signatures

| Potential Impurity | Chemical Formula | Monoisotopic Mass (Da) | Potential Origin |

|---|---|---|---|

| (1S)-2-chloro-1-(4-chlorophenyl)ethanol | C₈H₉Cl₂O | 191.0030 | Incomplete stereochemical resolution |

| 2-Chloro-1-(4-chlorophenyl)ethanone | C₈H₆Cl₂O | 187.9874 | Unreacted starting material |

| 1-(4-chlorophenyl)ethane-1,2-diol | C₈H₉ClO₂ | 172.0291 | Hydrolysis by-product |

This interactive table lists potential process-related impurities. The monoisotopic mass can be used for their selective detection in an MS analysis.

Mechanistic Investigations of Stereoselective Transformations Yielding 1r 2 Chloro 1 4 Chlorophenyl Ethanol

Elucidation of Enzyme-Catalyzed Bioreduction Mechanisms

The enzymatic reduction of the prochiral ketone, 2-chloro-1-(4-chlorophenyl)ethanone, to the corresponding chiral alcohol offers a green and highly selective route to (1R)-2-chloro-1-(4-chlorophenyl)ethanol. Ketoreductases (KREDs) are particularly effective for this transformation. Understanding the underlying mechanisms of this bioreduction is crucial for optimizing reaction conditions and enzyme selection.

Enzyme-Substrate Docking and Active Site Modeling

Molecular docking and active site modeling are powerful computational tools used to predict the binding orientation of a substrate within an enzyme's active site. nih.gov These models provide insights into the key interactions that govern substrate recognition and stereoselectivity.

In the case of ketoreductases, the active site typically contains a catalytic triad (B1167595) of amino acid residues (e.g., Ser-Tyr-Lys) and a binding pocket that accommodates the substrate. The orientation of the ketone within this pocket determines which face of the carbonyl group is exposed to the hydride transfer from the cofactor, thus dictating the stereochemistry of the resulting alcohol.

For the reduction of 2-chloro-1-(4-chlorophenyl)ethanone, docking studies can reveal how the aromatic ring and the chloromethyl group interact with the hydrophobic and polar residues of the active site. The specific interactions, such as hydrogen bonding and van der Waals forces, stabilize a particular binding pose that favors the production of the (1R)-enantiomer. nih.gov Molecular dynamic simulations can further refine these models by showing the stability of the enzyme-substrate complex over time. nih.gov

Table 1: Key Interactions in Enzyme-Substrate Docking

| Interaction Type | Substrate Moiety | Active Site Residues (Examples) |

|---|---|---|

| Hydrogen Bonding | Carbonyl oxygen | Serine, Tyrosine |

| Hydrophobic | 4-chlorophenyl group | Leucine, Isoleucine, Phenylalanine |

Role of Cofactors and their Regeneration Cycles

Ketoreductases are dependent on nicotinamide (B372718) cofactors, typically NADPH or NADH, as the source of hydrides for the reduction of the ketone. hw.ac.uk The high cost of these cofactors necessitates their continuous regeneration for the process to be economically viable on a larger scale. illinois.edu

Several strategies for cofactor regeneration have been developed, including enzyme-coupled, substrate-coupled, and electrochemical methods. hw.ac.uksciopen.com In an enzyme-coupled system, a second enzyme and a sacrificial substrate are used to regenerate the reduced cofactor. researchgate.net For example, glucose dehydrogenase (GDH) can be used to oxidize glucose to gluconolactone, which simultaneously reduces NADP+ to NADPH. acs.org

Table 2: Common Cofactor Regeneration Systems

| Regeneration Method | Second Enzyme | Sacrificial Substrate | Byproduct |

|---|---|---|---|

| Enzyme-Coupled | Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone |

| Enzyme-Coupled | Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide |

Catalytic Cycle Analysis in Asymmetric Metal/Organocatalysis

Asymmetric catalysis using chiral metal complexes or small organic molecules provides an alternative to enzymatic methods for the stereoselective reduction of ketones. A detailed understanding of the catalytic cycle is essential for rational catalyst design and optimization of reaction conditions.

Transition State Characterization and Reaction Pathway Determination

The enantioselectivity of a catalytic reaction is determined by the energy difference between the diastereomeric transition states leading to the two possible enantiomers. wikipedia.org Characterizing these transition states, often through a combination of experimental kinetic studies and computational modeling, is key to understanding the origin of stereocontrol. acs.org

In the asymmetric transfer hydrogenation of 2-chloro-1-(4-chlorophenyl)ethanone using a ruthenium catalyst, for instance, the reaction proceeds through a six-membered pericyclic transition state. acs.org In this transition state, the hydride is transferred from the metal center to the carbonyl carbon, while a proton is transferred from a ligand to the carbonyl oxygen. The stereochemistry of the final product is dictated by the facial selectivity of the ketone's approach to the catalyst.

Influence of Chiral Ligand Design on Stereocontrol

The chiral ligand is the primary source of stereochemical information in asymmetric metal catalysis. numberanalytics.compnas.org The ligand's structure creates a chiral environment around the metal center, which in turn influences the binding of the substrate and the geometry of the transition state. numberanalytics.comnih.gov

For the reduction of ketones, bidentate phosphine (B1218219) ligands, such as BINAP, and diamine ligands are commonly employed. wikipedia.org The steric and electronic properties of these ligands can be fine-tuned to maximize enantioselectivity. nih.gov For example, bulky substituents on the ligand can create a more defined chiral pocket, leading to better discrimination between the two faces of the prochiral ketone. The electronic nature of the ligand can also affect the reactivity of the metal center and the rate of the catalytic cycle. pnas.org

Table 3: Examples of Chiral Ligands in Asymmetric Ketone Reduction

| Ligand Class | Example | Metal |

|---|---|---|

| Diphosphine | BINAP | Ruthenium, Rhodium |

| Diamine | DPEN | Ruthenium |

Understanding Stereoselectivity in Kinetic and Dynamic Kinetic Resolution Processes

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. mdpi.com In a dynamic kinetic resolution (DKR), the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer of the product. mdpi.comnih.gov

For the synthesis of (1R)-2-chloro-1-(4-chlorophenyl)ethanol, a DKR process can be employed starting from the racemic alcohol. This typically involves two catalysts: a chiral catalyst for the enantioselective transformation (e.g., an acylation) of one enantiomer and a racemization catalyst for the other. researchgate.netacs.org

An example of a DKR process for a haloalcohol involves the combination of an enzymatic resolution with a ruthenium-catalyzed alcohol isomerization. nih.govresearchgate.net The enzyme, such as a lipase (B570770), selectively acylates one enantiomer of the alcohol, while the ruthenium catalyst racemizes the remaining unreacted enantiomer. nih.govresearchgate.net The success of a DKR process depends on the careful matching of the rates of the resolution and racemization steps. The resolution must be highly selective, and the racemization must be fast enough to prevent the depletion of the reactive enantiomer.

Table 4: Key Components of a Dynamic Kinetic Resolution System

| Component | Function | Example |

|---|---|---|

| Chiral Catalyst | Enantioselective transformation | Lipase (for acylation) |

| Racemization Catalyst | In situ racemization of the slower-reacting enantiomer | Ruthenium complex |

Computational Chemistry Approaches for Mechanistic Insights

Computational chemistry offers a molecular-level understanding of chemical reactions, complementing experimental studies by providing information that is often difficult or impossible to obtain through empirical methods alone. For the synthesis of (1R)-2-chloro-1-(4-chlorophenyl)ethanol, computational approaches are invaluable for rationalizing the observed stereoselectivity and for the design of more efficient and selective catalysts.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT calculations are instrumental in determining the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the mapping of the potential energy surface of a reaction, providing crucial insights into the reaction mechanism and the origins of stereoselectivity.

In the asymmetric reduction of prochiral ketones, such as 2-chloro-1-(4-chlorophenyl)ethanone, to the corresponding chiral alcohol, DFT can be used to model the transition states leading to the (R) and (S) enantiomers. The difference in the activation energies (ΔΔG‡) for the two diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product.

Detailed research findings from DFT studies on analogous asymmetric ketone reductions reveal that the stereoselectivity arises from a combination of steric and electronic interactions between the substrate, the reducing agent, and the chiral catalyst or ligand. For instance, in the transfer hydrogenation of acetophenone (B1666503) catalyzed by a chiral ruthenium complex, DFT calculations have shown that the more stable transition state leading to the major enantiomer is favored due to stabilizing non-covalent interactions, such as CH-π interactions between the substrate's aromatic ring and the catalyst's ligand.

Table 1: Representative DFT-Calculated Energy Barriers for the Asymmetric Reduction of an Analogous Prochiral Ketone

| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-(R) | 0.0 | (R) |

| TS-(S) | 2.1 |

Note: The data presented is illustrative and based on findings from analogous systems. The values represent the relative free energies of the diastereomeric transition states leading to the (R) and (S) products.

These calculations can elucidate the precise nature of the interactions that stabilize one transition state over the other, providing a rational basis for the observed enantioselectivity.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of stereoselective transformations, particularly those catalyzed by enzymes, MD simulations provide a dynamic picture of the enzyme-substrate interactions that govern stereoselectivity. While DFT calculations are often performed on static models in the gas phase or with implicit solvent models, MD simulations can explicitly model the solvent and the flexibility of the enzyme, offering a more realistic representation of the reaction environment.

For the enzymatic reduction of 2-chloro-1-(4-chlorophenyl)ethanone using a ketoreductase or alcohol dehydrogenase, MD simulations can be employed to:

Investigate the binding of the substrate in the enzyme's active site.

Analyze the conformational changes of the enzyme upon substrate binding.

Identify key amino acid residues that interact with the substrate and influence its orientation.

Calculate the binding free energies of different substrate conformations.

Research on alcohol dehydrogenases has demonstrated that MD simulations can reveal how mutations in the active site can alter the size and shape of the substrate-binding pocket, thereby influencing the stereochemical outcome of the reduction. The stability of the enzyme-substrate complex and the precise positioning of the substrate relative to the cofactor (e.g., NADPH or NADH) are critical for efficient and stereoselective hydride transfer.

Table 2: Representative Data from MD Simulations of an Enzyme-Substrate Complex in an Analogous System

| Simulation Parameter | Value | Interpretation |

| Average RMSD of Protein Backbone | 1.5 Å | Indicates overall structural stability of the enzyme during the simulation. |

| Average RMSD of Ligand | 0.8 Å | Suggests the substrate remains stably bound in the active site. |

| Key Interacting Residue | Tyr155 | Forms a crucial hydrogen bond with the substrate's carbonyl group. |

| Calculated Binding Free Energy | -7.5 kcal/mol | Indicates a favorable binding affinity of the substrate for the enzyme. |

Note: The data is representative and derived from studies on analogous enzyme-catalyzed reductions. RMSD refers to the root-mean-square deviation.

By analyzing the trajectories from MD simulations, researchers can gain a detailed understanding of the dynamic events that lead to the preferential formation of the (1R) enantiomer.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. KIE studies are a powerful experimental and computational tool for probing the transition state of a reaction. By measuring the KIE, one can gain insights into bond breaking and bond formation in the rate-determining step.

In the asymmetric reduction of 2-chloro-1-(4-chlorophenyl)ethanone, a primary deuterium (B1214612) KIE can be measured by replacing the hydrogen atom that is transferred from the reducing agent (e.g., from a borane (B79455) or an alcohol in transfer hydrogenation) with deuterium. A KIE value greater than 1 (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step. The magnitude of the KIE can provide information about the linearity of the hydrogen transfer in the transition state.

Computational methods, such as DFT, can be used to calculate theoretical KIEs, which can then be compared with experimental values. This comparison serves to validate the computed transition state structure and the proposed reaction mechanism. Discrepancies between experimental and computed KIEs can point to phenomena such as quantum mechanical tunneling.

Table 3: Representative Experimental and Computed KIE Values for an Analogous Asymmetric Reduction

| Isotopic Substitution | Experimental KIE (klight/kheavy) | Computed KIE (klight/kheavy) | Mechanistic Implication |

| Primary 2H (Hydride Transfer) | 2.5 | 2.3 | Hydride transfer is part of the rate-determining step. |

| Secondary 13C (Carbonyl Carbon) | 1.02 | 1.01 | Indicates a change in hybridization at the carbonyl carbon in the transition state. |

Note: The data presented is illustrative and based on findings from analogous systems.

KIE studies, particularly when combined with computational modeling, offer a nuanced understanding of the bonding changes that occur in the enantiodetermining step of the reaction, providing critical evidence for the proposed mechanism of stereoselection.

Synthetic Utility and Transformations of 1r 2 Chloro 1 4 Chlorophenyl Ethanol As a Chiral Synthon

Derivatization and Further Functionalization Reactions

The presence of two distinct functional groups—a secondary alcohol and a primary alkyl chloride—on a chiral scaffold allows for selective and sequential reactions to generate more complex molecular architectures.

This chiral epoxide is a highly valuable intermediate itself. The strained three-membered ring is susceptible to ring-opening by a wide array of nucleophiles, providing a direct and stereocontrolled route to various 1,2-disubstituted functionalized compounds. Furthermore, these epoxides can serve as precursors to other heterocyclic systems. For instance, their reaction with formamidines has been utilized as a method for preparing functionalized and chiral imidazolinium salts, which are important precursors for N-heterocyclic carbene (NHC) ligands. researchgate.net

Chiral β-amino alcohols are privileged structural motifs found in numerous natural products, pharmaceutical agents, and chiral ligands. westlake.edu.cnresearchgate.net (1R)-2-chloro-1-(4-chlorophenyl)ethanol is an excellent precursor for the synthesis of this class of compounds. The most common pathway involves a two-step sequence starting with the base-mediated formation of the (R)-4-chlorostyrene oxide intermediate as described previously.

Subsequent regioselective ring-opening of this chiral epoxide with an amine nucleophile yields the desired β-amino alcohol. The reaction typically proceeds with high regioselectivity, with the amine attacking the less sterically hindered terminal carbon of the epoxide ring. This process allows for the introduction of a diverse range of amino functionalities, making it a modular approach to a library of chiral β-amino alcohols. nih.gov

Table 1: Synthesis of Chiral β-Amino Alcohols from (1R)-2-chloro-1-(4-chlorophenyl)ethanol via Epoxide Intermediate| Amine Nucleophile | Resulting β-Amino Alcohol Product | Potential Application Class |

|---|---|---|

| Ammonia | (1R)-2-amino-1-(4-chlorophenyl)ethanol | Pharmaceutical intermediate |

| Methylamine | (1R)-1-(4-chlorophenyl)-2-(methylamino)ethanol | API synthesis |

| Benzylamine | (1R)-2-(benzylamino)-1-(4-chlorophenyl)ethanol | Precursor for chiral auxiliaries |

| tert-Butylamine | (1R)-2-(tert-butylamino)-1-(4-chlorophenyl)ethanol | Intermediate for β-blockers |

Role as a Chiral Intermediate in the Synthesis of Complex Organic Molecules

The utility of (1R)-2-chloro-1-(4-chlorophenyl)ethanol extends to its role as a key fragment in the total synthesis of complex, biologically active molecules and functional materials.

Chiral chlorohydrins are critical intermediates in the synthesis of many pharmaceuticals. Their structural analogues are key to accessing specific drug targets with high stereoselectivity. For example, the closely related compound (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a key intermediate in the synthesis of Luliconazole, a potent imidazole (B134444) antifungal agent. google.com The synthesis relies on the precise stereochemistry of the chlorohydrin to establish the final stereocenter in the drug molecule.

Similarly, other structural analogues like (R)-2-chloro-1-(m-chlorophenyl)ethanol serve as precursors for a class of β3-adrenergic receptor agonists. researchgate.net The synthesis of certain anticancer drug candidates, such as IGF-1 receptor inhibitors, also utilizes enantiomerically pure chlorohydrins like (S)-2-chloro-1-(3-chlorophenyl)ethanol as starting materials. mdpi.com These examples underscore the importance of the 2-chloro-1-phenylethanol (B167369) scaffold in medicinal chemistry, where the specific enantiomer is crucial for therapeutic activity.

Table 2: Examples of APIs Synthesized from Structurally Related Chiral Chlorohydrins| Chiral Intermediate | API or Drug Class | Therapeutic Area |

|---|---|---|

| (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Luliconazole | Antifungal google.com |

| (R)-2-chloro-1-(3-chlorophenyl)ethanol | β3-Adrenergic Receptor Agonists | Metabolic disorders researchgate.net |

| (S)-2-chloro-1-(3-chlorophenyl)ethanol | IGF-1 Receptor Inhibitors | Oncology mdpi.com |

| (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Antifungal Agents | Antifungal researchgate.net |

The field of asymmetric catalysis heavily relies on the availability of effective chiral ligands to control the stereochemical outcome of chemical reactions. Chiral β-amino alcohols, which can be readily synthesized from (1R)-2-chloro-1-(4-chlorophenyl)ethanol, are foundational precursors for several classes of "privileged ligands". westlake.edu.cn

One of the most prominent examples is the family of bis(oxazoline), or BOX, ligands. These C2-symmetric ligands are synthesized by condensing a chiral amino alcohol with a dicarboxylic acid derivative. The resulting ligands coordinate with various transition metals (e.g., copper, rhodium, palladium) to form powerful catalysts for a wide range of enantioselective reactions, including cyclopropanation, Diels-Alder reactions, and aldol (B89426) additions. The modular synthesis of the β-amino alcohol precursor allows for fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific transformation. nih.gov

Strategies for Accessing Both Enantiomers and their Comparative Synthetic Advantages

Access to both enantiomers of a chiral building block is highly desirable as it enables the synthesis of either enantiomer of a target molecule, which is often necessary for structure-activity relationship studies in drug discovery. The primary methods for producing enantiopure 2-chloro-1-(4-chlorophenyl)ethanol (B1345576) are asymmetric reduction of the prochiral ketone and enzymatic kinetic resolution of the racemic alcohol.

Asymmetric Biocatalytic Reduction: The most direct route is the enantioselective reduction of the corresponding ketone, 2-chloro-1-(4-chlorophenyl)ethanone. This is frequently accomplished using whole-cell biocatalysts or isolated ketoreductase (KRED) enzymes. These enzymes, often paired with a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase), can produce the desired alcohol with very high enantiomeric excess (ee). researchgate.netresearchgate.net The choice of microorganism or enzyme is critical, as different biocatalysts can exhibit opposite stereopreferences, providing access to either the (R) or (S) enantiomer. For instance, enzymes from Lactobacillus species have been used to synthesize the (S)-enantiomer, while others can produce the (R)-form.

Enzymatic Kinetic Resolution: An alternative strategy starts with the inexpensive racemic 2-chloro-1-(4-chlorophenyl)ethanol. A lipase (B570770) enzyme is used to selectively acylate one of the enantiomers in the presence of an acyl donor like vinyl acetate (B1210297). This leaves one enantiomer as the unreacted alcohol and the other as an ester, which can be easily separated. For example, Lipozyme TL IM has been used to resolve the racemate, yielding the (R)-alcohol with high enantiomeric purity. researchgate.net

The comparative advantage of each enantiomer is dictated entirely by the synthetic target. For a specific API or chiral ligand, only one enantiomer will lead to the product with the correct absolute stereochemistry required for its biological or catalytic function.

Table 3: Biocatalytic Methods for the Synthesis of Enantiopure Chloro-phenylethanols| Method | Biocatalyst | Substrate | Product Enantiomer | Reported Yield / ee |

|---|---|---|---|---|

| Asymmetric Reduction | Lactobacillus reuteri | 2-chloro-4'-chloroacetophenone | (S)-alcohol | 28% yield, 92% ee |

| Kinetic Resolution | Lipozyme TL IM | rac-2-chloro-1-(3-chlorophenyl)ethanol | (R)-alcohol | 40% yield, 99% ee researchgate.net |

| Asymmetric Reduction | Acinetobacter sp. ZJPH1806 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-alcohol | 83.2% yield, >99.9% ee researchgate.net |

| Asymmetric Reduction | E. coli co-expressing SyS1 and SyGDH | m-chlorophenacyl chloride | (R)-alcohol | 99.2% yield, >99.9% ee researchgate.net |

Future Research Directions and Emerging Trends in Chiral β Chloro Alcohol Chemistry

Development of Novel and Highly Enantioselective Catalytic Systems

The pursuit of higher enantioselectivity and broader substrate scope remains a central theme in asymmetric catalysis. chemrxiv.orgresearchgate.net Future research is directed towards the rational design of sophisticated catalysts that can overcome existing limitations.

Key development areas include:

Advanced Chiral Ligands for Metal Catalysis: Transition metal complexes are mainstays in asymmetric synthesis. chiralpedia.com Ongoing research focuses on designing novel chiral ligands that create a more defined and selective asymmetric environment around the metal center. chiralpedia.com This includes the development of bidentate and polydentate ligands with rigid backbones and tunable steric and electronic properties to maximize enantiomeric excess (ee) in reactions producing β-chloro alcohols.

Synergistic and Dual-Catalysis: Innovations such as dual-catalysis, where two distinct catalytic cycles operate in concert, are gaining traction. chiralpedia.com This approach can enable transformations that are not feasible with a single catalyst, potentially leading to novel pathways for synthesizing complex chiral molecules with high selectivity. nih.gov For instance, combining a photocatalyst with a chiral organocatalyst could open new routes to functionalized β-chloro alcohols under mild conditions. frontiersin.org

Organocatalysis Expansion: Asymmetric organocatalysis, highlighted by the 2021 Nobel Prize in Chemistry, continues to expand its reach. chiralpedia.comchiralpedia.com Research is focused on developing more potent and recyclable chiral organic molecules, such as prolinamide derivatives and chiral phosphoric acids, that can catalyze the asymmetric addition of nucleophiles to carbonyls, a key step in alcohol synthesis. acs.orgresearchgate.net The development of catalysts for challenging reactions, like the enantioselective α-chlorination of carbonyl compounds, provides essential building blocks for these syntheses.

Asymmetric Phase-Transfer Catalysis (PTC): The design of chiral onium salts and crown ethers as phase-transfer catalysts is an area of intensive study. researchgate.net These catalysts are particularly effective for reactions under biphasic conditions, facilitating the interaction of reagents from different phases to generate a well-defined chiral ion pair, which is crucial for achieving high stereoselectivity. researchgate.net

The table below summarizes representative catalytic systems and their performance in asymmetric synthesis relevant to chiral alcohol production.

| Catalyst Type | Catalyst/Ligand Example | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Metal-Catalysis | Ruthenium-diphosphine-diamine | Asymmetric Hydrogenation | Not Specified | rsc.org |

| Organocatalysis | Chiral 2-aminoalcohol derivatives | α-chlorination of β-ketoesters | Up to 84% | |

| Organocatalysis | (S)-pipecolic acid derived N,N'-dioxide | α-chlorination of β-ketoesters | Not Specified | |

| Organocatalysis | Jørgensen-Hayashi's catalyst A₃ | α-chiral BCP synthesis | 64–98% | nih.govfrontiersin.org |

| Biocatalysis | Lipozyme TL IM | Kinetic Resolution | >99% | researchgate.net |

Advanced Biocatalytic System Engineering for Industrial Applications

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with exceptional chemo-, regio-, and enantioselectivity. rsc.orgnih.govijirt.org Future advancements are focused on engineering robust biocatalytic systems suitable for large-scale industrial production of chiral compounds like (1R)-2-chloro-1-(4-chlorophenyl)ethanol. nih.govnih.gov

Directed Evolution and Enzyme Engineering: Directed evolution is a powerful tool for tailoring enzymes to specific industrial needs, enhancing their activity, stability, and selectivity. nih.gov This technology allows for the generation of novel enzyme variants that can efficiently catalyze the reduction of prochiral ketones to specific enantiomers of chiral alcohols, even for non-natural substrates. nih.gov

Whole-Cell Biocatalysts: Using whole microbial cells (e.g., E. coli, yeast, Lactobacillus kefiri) as "naturally immobilized" enzymes is a cost-effective strategy. nih.govresearchgate.net The cell provides a protective environment for the enzyme and contains native systems for cofactor regeneration (e.g., NAD(P)H), which is essential for the economic viability of redox reactions. nih.govacademie-sciences.fr Research is focused on developing recombinant strains that co-express a carbonyl reductase and a cofactor-regenerating enzyme, such as glucose dehydrogenase, to create efficient, self-sustaining catalytic systems. nih.govnih.govmdpi.com For example, an E. coli system co-expressing a ketoreductase and glucose-6-phosphate dehydrogenase was used to prepare (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol in 89% yield with 100% ee. nih.gov

Immobilization and Process Intensification: While whole cells offer advantages, immobilizing purified enzymes on solid supports allows for easier separation, recycling, and use in continuous flow reactors. nih.gov Future work will focus on developing novel immobilization techniques and reactor designs that maximize enzyme stability and productivity, leading to higher space-time yields.

The following table presents examples of biocatalytic systems used for the synthesis of chiral alcohols.

| Biocatalyst System | Target Reaction | Substrate Concentration | Yield | Enantiomeric Excess (ee) | Reference |

| Rhodotorula rubra KCh 82 | Reduction of 2,4'-dichloro-phenacyl chloride | Not Specified | High | >99% | researchgate.net |

| E. coli with recombinant ketoreductase and GDH | Reduction of 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone | Not Specified | 89% | 100% | nih.gov |

| Geotrichum candidum SC 5469 | Reduction of 4-chloro-3-oxobutanoic acid methyl ester | 10 g/L | 95% | 96% | nih.gov |

| Rhodococcus erythropolis SC 13845 | Reduction of a β-ketoester | 10 g/L | 95% | 99.4% | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Catalyst Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by moving from serendipitous discovery to rational, data-driven design. researchgate.netmit.edu These computational tools are being integrated into the workflow for discovering and optimizing synthetic routes to complex chiral molecules.

AI-Driven Retrosynthesis: Retrosynthesis, the process of deconstructing a target molecule to identify potential starting materials, is a cornerstone of organic chemistry. arxiv.org AI platforms can now analyze vast reaction databases to predict viable synthetic pathways automatically. mit.edunih.gov These models can be categorized as template-based, which rely on known reaction rules, or template-free, which can generate novel and unconventional synthetic steps. arxiv.orgacs.org This accelerates the design of efficient routes to molecules like (1R)-2-chloro-1-(4-chlorophenyl)ethanol.